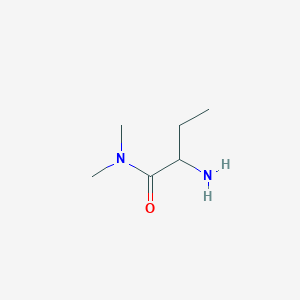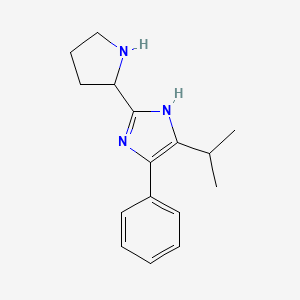![molecular formula C10H14N4O B1438860 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-44-8](/img/structure/B1438860.png)
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Overview
Description
This compound, also known by its CAS Number 1105196-44-8, is a solid substance with a molecular weight of 206.25 . Its IUPAC name is 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N4O/c1-6-7-5-11-14(10(2,3)4)8(7)9(15)13-12-6/h5,12H,1H2,2-4H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Hydrogen-Bonded Structures in Chemistry
A study by Castillo et al. (2009) explored the hydrogen-bonded structures of related compounds, such as 7-Benzyl-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine. This research is significant for understanding the molecular interactions and structural characteristics of similar compounds, which can be crucial in designing new materials and pharmaceuticals (Castillo, Abonía, Cobo, & Glidewell, 2009).
Application in Dye Synthesis
Deeb et al. (2014) investigated the synthesis of disperse dyes derived from compounds structurally similar to the one . Their work highlights the potential of these compounds in textile applications, especially in imparting various hues and colors to fabrics (Deeb, El-Hossami, & Abdelgawad, 2014).
Novel Synthesis Methods
Research by Rimaz et al. (2017) on the regioselective synthesis of derivatives like 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol showcases innovative methods in chemical synthesis. This kind of research is pivotal for the development of new pharmaceuticals and chemicals (Rimaz, Mousavi, Nikpey, & Khalili, 2017).
Antimicrobial Activity
A study by Akbas and Berber (2005) evaluated the antimicrobial activities of new pyrazolo[3,4-d]pyridazin derivatives. Discovering compounds with potent antimicrobial properties is critical in the fight against resistant strains of bacteria and fungi (Akbas & Berber, 2005).
Molecular Reactivity Studies
Mironovich and Shcherbinin (2014) conducted research on the reactivity of similar compounds under various conditions. Understanding the reactivity of these compounds is essential for their application in synthesis and material science (Mironovich & Shcherbinin, 2014).
properties
IUPAC Name |
1-tert-butyl-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-6-7-5-11-14(10(2,3)4)8(7)9(15)13-12-6/h5H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFQZARONURLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=C1C=NN2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



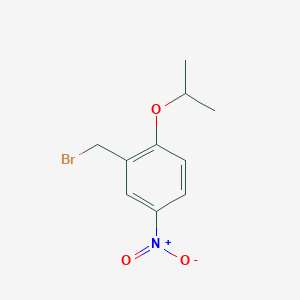
![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)
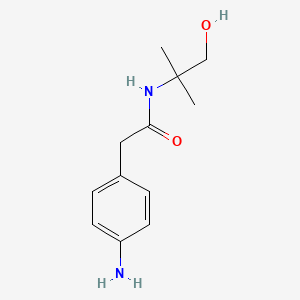
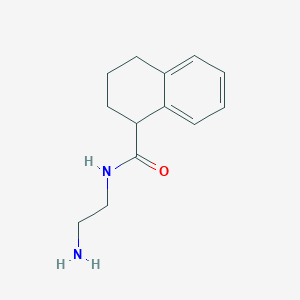
![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)
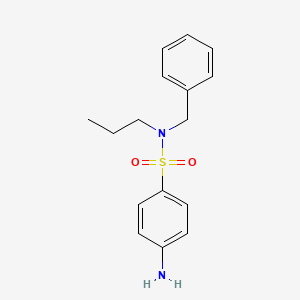
![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)
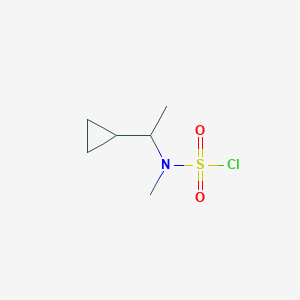
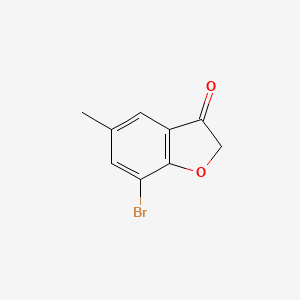
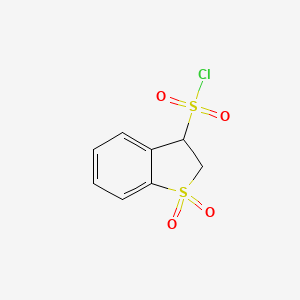
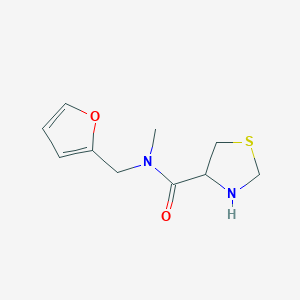
![3-[(3-Amino-4-fluorophenyl)formamido]propanamide](/img/structure/B1438797.png)
